2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide
CAS No.: 1105244-18-5
Cat. No.: VC6348932
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105244-18-5 |
|---|---|
| Molecular Formula | C20H15ClN2O3 |
| Molecular Weight | 366.8 |
| IUPAC Name | 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H15ClN2O3/c1-12-15(21)6-4-7-16(12)22-20(24)11-14-10-19(26-23-14)18-9-13-5-2-3-8-17(13)25-18/h2-10H,11H2,1H3,(H,22,24) |
| Standard InChI Key | UIMKXCQVKGFLLF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Introduction
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of benzofuran and oxazole derivatives. It incorporates a benzofuran ring fused with an oxazole moiety, alongside a substituted acetamide group. This structure suggests potential biological activity, making it a candidate for pharmacological and biochemical studies.
Synthesis
The synthesis of this compound likely involves multi-step reactions combining:
-
Benzofuran derivatives (e.g., 1-benzofuran-2-carboxylic acid).
-
Oxazole precursors (e.g., isoxazoles).
-
Amide bond formation using substituted anilines or phenylamines.
Common methods include:
-
Cyclization reactions for oxazole formation.
-
Condensation reactions for amide bond synthesis.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
| Technique | Details |
|---|---|
| FTIR Spectroscopy | Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹). |
| NMR Spectroscopy | Proton (H) and carbon (C) spectra for detailed structural elucidation. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (~340 m/z). |
| X-Ray Crystallography | Structural confirmation via crystal lattice analysis (if crystalline). |
Pharmacological Activity
Compounds containing benzofuran and oxazole rings have shown diverse biological activities:
-
Antimicrobial Activity: Benzofuran derivatives are known to exhibit antibacterial and antifungal properties .
-
Anti-inflammatory Properties: Oxazole-containing molecules have been explored as inhibitors of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
-
Anticancer Potential: Structural analogs have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis .
Drug Design
The compound's structural features—aromaticity, hydrogen bonding sites, and lipophilicity—make it a promising scaffold for drug development targeting enzymatic pathways or receptor binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume